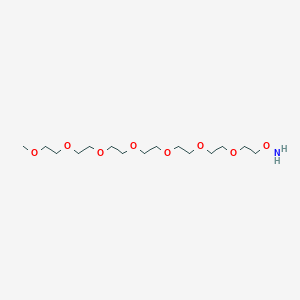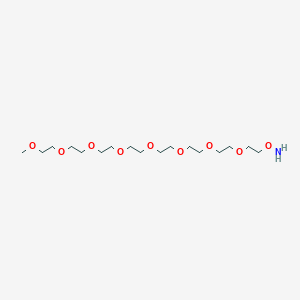![molecular formula C18H17F3N4O B605524 N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide CAS No. 1446770-54-2](/img/structure/B605524.png)
N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AP14145 is a allosteric sk channel modulator
Wissenschaftliche Forschungsanwendungen
Analytical Methods and Chemical Properties
This compound, related to the antihistamine Bilastine, has been the focus of various studies exploring its chemical properties, pharmacokinetics, pharmacodynamics, and analytical methods for estimation. Bilastine has demonstrated a potent binding affinity to the H1 receptor, leading to a longer duration of action. Analytical and bioanalytical methods have been developed to quantify Bilastine in various sample matrices and pharmaceutical products, emphasizing the need for novel, effective, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).
Environmental Degradation and Biotoxicity
Advanced Oxidation Processes (AOPs) have been used to treat environmental contaminants like acetaminophen, leading to various kinetics, mechanisms, and by-products. A comprehensive review has been conducted on the by-products of acetaminophen degradation by AOPs, their biotoxicity, and proposed degradation pathways. The study also utilized the Fukui function for predicting the most reactive sites in the acetaminophen molecule, providing insights into the environmental impact and degradation behavior of related compounds (Qutob et al., 2022).
Therapeutic Applications and Mechanisms
The compound has been linked to therapeutic applications in the treatment of insomnia, as seen in Zaleplon (N-[3-(3-cyanopyrazolo[1,5-a] pyrimidin-7-yl) phenyl] -N-ethyl acetamide). Zaleplon is recognized for its hypnotic effects and its ability to interact with benzodiazepine receptors, indicating potential therapeutic mechanisms of action. Studies have explored its pharmacokinetics, metabolism, and clinical efficacy, contributing to the understanding of its therapeutic potential and its mechanism of action (Heydorn, 2000).
Eigenschaften
CAS-Nummer |
1446770-54-2 |
|---|---|
Produktname |
N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide |
Molekularformel |
C18H17F3N4O |
Molekulargewicht |
362.3562 |
IUPAC-Name |
(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide |
InChI |
InChI=1S/C18H17F3N4O/c1-10(12-5-3-6-13(9-12)18(19,20)21)22-17-24-15-8-4-7-14(16(15)25-17)23-11(2)26/h3-10H,1-2H3,(H,23,26)(H2,22,24,25)/t10-/m1/s1 |
InChI-Schlüssel |
NLXYWXWZVMFJQS-SNVBAGLBSA-N |
SMILES |
CC(NC1=C2C(NC(N[C@@H](C3=CC=CC(C(F)(F)F)=C3)C)=N2)=CC=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AP14145; AP 14145; AP-14145 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















